Keap1-Nrf2-IN-19

Description

Structure

2D Structure

3D Structure

Properties

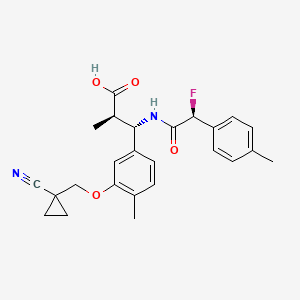

Molecular Formula |

C25H27FN2O4 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2R,3S)-3-[3-[(1-cyanocyclopropyl)methoxy]-4-methylphenyl]-3-[[(2S)-2-fluoro-2-(4-methylphenyl)acetyl]amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C25H27FN2O4/c1-15-4-7-18(8-5-15)21(26)23(29)28-22(17(3)24(30)31)19-9-6-16(2)20(12-19)32-14-25(13-27)10-11-25/h4-9,12,17,21-22H,10-11,14H2,1-3H3,(H,28,29)(H,30,31)/t17-,21+,22+/m1/s1 |

InChI Key |

VXEWXCGZPAPUTJ-WTNAPCKOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(=O)N[C@H](C2=CC(=C(C=C2)C)OCC3(CC3)C#N)[C@@H](C)C(=O)O)F |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)NC(C2=CC(=C(C=C2)C)OCC3(CC3)C#N)C(C)C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Keap1-Nrf2 Protein-Protein Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][5][6] This process maintains low intracellular levels of Nrf2.[7] However, upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5][8] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][4][9] This transcriptional activation leads to the expression of a battery of cytoprotective genes, including those encoding antioxidant and detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[1][10]

Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a wide range of diseases characterized by oxidative stress, including neurodegenerative diseases, inflammatory conditions, and cancer.[11][12] Small-molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) represent a compelling strategy to activate the Nrf2-mediated antioxidant response. This guide provides a comprehensive overview of the chemical properties, structure, and characterization of these inhibitors.

While a specific compound designated "Keap1-Nrf2-IN-19" was not identified in a comprehensive search of available literature, this guide will focus on the general characteristics and data for well-described classes of potent Keap1-Nrf2 PPI inhibitors, including compounds referred to as "compound 19" in various publications.

Chemical Properties and Structure of Keap1-Nrf2 PPI Inhibitors

Keap1-Nrf2 PPI inhibitors are a structurally diverse class of molecules designed to mimic the endogenous Nrf2 binding motifs (ETGE and DLG) and disrupt their interaction with the Kelch domain of Keap1.[11][13][14] Many potent inhibitors are non-electrophilic and directly compete with Nrf2 for binding to Keap1.[11][15]

A common structural scaffold found in several potent inhibitors is the 1,4-bis(arylsulfonamide) benzene core.[5] Another class of inhibitors is based on the 4-amino-1-naphthol scaffold.[11] For instance, a compound designated as 19 in a study by You et al. (2017) is an asymmetric 4-amino-1-naphthol analog that demonstrated significant activity in an ARE luciferase reporter assay.[11]

Key Structural Features for Potent Inhibition:

-

Hydrogen Bond Donors and Acceptors: Mimicking the key interactions of the ETGE motif of Nrf2 with the Keap1 Kelch domain.

-

Aromatic Moieties: For hydrophobic interactions within the binding pocket.

-

Optimized Physicochemical Properties: To ensure cell permeability and metabolic stability.

The general chemical structure of a representative Keap1-Nrf2 inhibitor, based on publicly available information for similar compounds, is provided below.

Generic Structure of a Naphthalene-Based Keap1-Nrf2 PPI Inhibitor:

Quantitative Data for Representative Keap1-Nrf2 PPI Inhibitors

The potency of Keap1-Nrf2 PPI inhibitors is typically characterized by their binding affinity (Kd or Ki) and their inhibitory concentration (IC50) in various biochemical and cell-based assays. The following table summarizes representative quantitative data for potent inhibitors described in the literature.

| Compound Class/Reference | Assay Type | IC50 / Kd / Ki | Cell-Based Activity (e.g., NQO1 induction) | Reference |

| Asymmetric 4-amino-1-naphthol analog (Compound 19 ) | FP competition assay | Not explicitly stated, but described as most active among 20 compounds | Activated ARE at 10 µM | [11] |

| Carbohydrazide derivative (Compound 20 ) | FP assay | IC50 = 9.8 µM | Exhibited ARE activation | [11] |

| Benzo[g]indole derivative (Compound 19 ) | FP assay | IC50 = 200 nM | Increased NQO1 expression | [6] |

| High-affinity peptide | FP assay | IC50 = 28.6 nM; Kd = 3.6 nM | Dose-dependent Nrf2 induction | [15] |

Experimental Protocols

The characterization of Keap1-Nrf2 PPI inhibitors involves a suite of biochemical and cell-based assays to determine their binding affinity, mechanism of action, and cellular efficacy.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for quantifying the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.[16][17]

Methodology:

-

Reagents:

-

His-tagged Keap1 Kelch domain protein.

-

Tb-anti-His antibody (donor fluorophore).

-

Fluorescein isothiocyanate (FITC)-labeled Nrf2 peptide (e.g., 9-mer containing the ETGE motif) (acceptor fluorophore).

-

Assay buffer (e.g., phosphate buffer with BSA and DTT).

-

Test compounds.

-

-

Procedure:

-

Add the His-tagged Keap1 protein and the Tb-anti-His antibody to the wells of a microplate and incubate to allow for binding.

-

Add the test compounds at various concentrations.

-

Add the FITC-labeled Nrf2 peptide to initiate the binding reaction.

-

Incubate the plate for a defined period (e.g., 1-5 hours) at room temperature.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

-

Data Analysis:

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated.

-

In the absence of an inhibitor, the binding of the Nrf2 peptide to Keap1 brings the donor and acceptor fluorophores in close proximity, resulting in a high FRET signal.

-

Inhibitors that disrupt the Keap1-Nrf2 interaction will cause a decrease in the FRET signal.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Fluorescence Polarization (FP) Assay

The FP assay is another common method to measure the disruption of the Keap1-Nrf2 PPI.[11]

Methodology:

-

Reagents:

-

Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 16-mer peptide).

-

Assay buffer.

-

Test compounds.

-

-

Procedure:

-

Add the Keap1 protein, fluorescently labeled Nrf2 peptide, and test compounds to the wells of a microplate.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

When the small, fluorescently labeled Nrf2 peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.

-

Binding of the peptide to the larger Keap1 protein slows its tumbling, leading to an increase in fluorescence polarization.

-

Inhibitors that compete with the fluorescent peptide for binding to Keap1 will result in a decrease in fluorescence polarization.

-

IC50 values are calculated from the dose-response curves.

-

Antioxidant Response Element (ARE) Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the Nrf2 signaling pathway and induce the transcription of Nrf2 target genes.[18][19]

Methodology:

-

Cell Line: A stable cell line (e.g., HaCaT or HepG2) transfected with a reporter construct containing multiple copies of the ARE sequence upstream of a reporter gene (e.g., luciferase or β-lactamase).

-

Procedure:

-

Seed the ARE reporter cells in a multi-well plate and allow them to attach overnight.

-

Treat the cells with the test compounds at various concentrations for a specific duration (e.g., 24 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis:

-

The fold induction of reporter gene activity is calculated relative to vehicle-treated control cells.

-

EC50 values (the concentration that produces 50% of the maximal response) can be determined from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the core components and regulation of the Keap1-Nrf2 signaling pathway.

Caption: The Keap1-Nrf2 signaling pathway under basal and inhibited conditions.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the identification and characterization of Keap1-Nrf2 PPI inhibitors.

Caption: A typical experimental workflow for identifying and validating Keap1-Nrf2 PPI inhibitors.

Conclusion

The development of small-molecule inhibitors targeting the Keap1-Nrf2 protein-protein interaction holds significant promise for the treatment of a multitude of diseases rooted in oxidative stress. This guide has provided a technical overview of the chemical properties, structural features, and experimental characterization of these inhibitors. A thorough understanding of the underlying biology of the Keap1-Nrf2 pathway, coupled with robust biochemical and cell-based screening assays, is essential for the successful discovery and development of novel therapeutic agents in this class. The continued exploration of diverse chemical scaffolds and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for translating the therapeutic potential of Keap1-Nrf2 PPI inhibitors into clinical reality.

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 4. Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Keap1-Nrf2-IN-19: A Deep Dive into Structure-Activity Relationships for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationship Studies of Keap1-Nrf2-IN-19 and its Analogs.

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its dysregulation is implicated in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) has emerged as a promising therapeutic target. Small molecule inhibitors that disrupt this interaction can unleash the protective effects of Nrf2. This technical guide focuses on the structure-activity relationship (SAR) studies of a notable series of Keap1-Nrf2 inhibitors, exemplified by the potent compound this compound.

Core Data Presentation: Structure-Activity Relationship of Keap1-Nrf2 Inhibitors

The following table summarizes the quantitative data from SAR studies on a series of non-naphthalene scaffold-based Keap1-Nrf2 PPI inhibitors. The data highlights the impact of various structural modifications on the inhibitory activity, typically measured by Fluorescence Polarization (FP) assays.

| Compound ID | R1 Substitution | R2 Substitution | Keap1-Nrf2 PPI Inhibition (%) @ 50 µM | IC50 (µM) | Notes |

| K1 | H | H | ~20 | > 50 | Parent scaffold with minimal activity. |

| K2 | 4-F-Phenyl | 4-F-Phenyl | ~45 | ND | Introduction of electron-withdrawing groups shows moderate improvement. |

| K3 | 4-MeO-Phenyl | 4-MeO-Phenyl | ~68 | ND | Electron-donating groups significantly enhance activity. |

| K4 | 2-Thienyl | 2-Thienyl | ~30 | > 50 | Heterocyclic substitutions are less favorable. |

| K9 | 4-CF3-Phenyl | 4-CF3-Phenyl | ~35 | > 50 | Strong electron-withdrawing groups are detrimental. |

| K22 (IN-19) | 4-MeO-Phenyl | (CH2)2Ph | ND | ~0.081 | Asymmetrical design with one methoxyphenyl and one phenethyl group leads to a highly potent inhibitor. This compound is identified as a lead candidate. |

ND: Not Determined

Key Signaling Pathway and Experimental Logic

To understand the context of these SAR studies, it is crucial to visualize the underlying biological pathway and the logical flow of the research.

Caption: Keap1-Nrf2 Signaling Pathway and Inhibitor Action.

The diagram above illustrates the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound inhibits the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of cytoprotective genes.

The general workflow for conducting structure-activity relationship studies is a systematic process of iterative design, synthesis, and testing.

Caption: Structure-Activity Relationship (SAR) Study Workflow.

This workflow demonstrates the iterative cycle of designing, synthesizing, and testing new chemical entities to understand how structural changes affect biological activity, ultimately leading to the identification of a potent lead compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition

This assay quantitatively measures the ability of a test compound to disrupt the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.

-

Materials:

-

Recombinant human Keap1 Kelch domain protein.

-

Fluorescein-labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide amide).

-

Assay Buffer: HEPES buffer, pH 7.4.

-

Test compounds dissolved in DMSO.

-

384-well, low-volume, black, non-binding surface microplates.

-

Microplate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare a solution of Keap1 Kelch domain protein (e.g., 100 nM final concentration) and the FITC-Nrf2 peptide probe (e.g., 10 nM final concentration) in the assay buffer.

-

Dispense 10 µL of the Keap1/probe mixture into each well of the 384-well plate.

-

Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer.

-

Add 10 µL of the diluted test compound solutions to the wells. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Culture and Treatment

-

Cell Line:

-

H9c2 rat cardiomyoblasts or other suitable cell lines (e.g., HepG2).

-

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration should be <0.1%) for the desired time periods (e.g., 12 or 24 hours).

-

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This method is used to quantify the mRNA levels of Nrf2 and its downstream target genes.

-

Procedure:

-

After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for Nrf2, NQO1, HO-1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the protein levels of Nrf2 and its regulated proteins.

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for researchers to understand and further investigate the structure-activity relationships of this compound and other potent inhibitors of this critical therapeutic target. The provided diagrams and data tables offer a clear and concise summary to facilitate further drug development efforts in this field.

Biophysical Characterization of Keap1-Nrf2-IN-19 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical characterization of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2), and the inhibitory effects of the small molecule IN-19. This document outlines the core signaling pathway, presents quantitative binding data, details key experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, the substrate adaptor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[2][3] Keap1 is a homodimer that interacts with Nrf2 through its Kelch domains, binding to two distinct motifs in the Neh2 domain of Nrf2: a high-affinity ETGE motif and a low-affinity DLG motif.[4] This "hinge and latch" mechanism facilitates the proper orientation of Nrf2 for ubiquitination by the Cul3-based E3 ubiquitin ligase complex.[3]

Upon exposure to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes.[2]

Small molecule inhibitors that directly target the Keap1-Nrf2 protein-protein interaction (PPI) represent a promising therapeutic strategy for diseases associated with oxidative stress. IN-19 is one such inhibitor that has been shown to disrupt this interaction.

Keap1-Nrf2 Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of IN-19.

Quantitative Data Summary

The binding affinities of the Keap1-Nrf2 interaction and the inhibitory potency of IN-19 have been determined using various biophysical techniques. The following tables summarize the key quantitative data.

| Interaction Partner 1 | Interaction Partner 2 | Technique | Binding Affinity (Kd) | Reference |

| Keap1 (Kelch domain) | Nrf2 (16-mer peptide) | Surface Plasmon Resonance (SPR) | 23.9 nM | |

| Keap1 (Kelch domain) | Nrf2 (9-mer peptide) | Surface Plasmon Resonance (SPR) | 352 nM | |

| Keap1 | Nrf2 (Neh2 domain) | Isothermal Titration Calorimetry (ITC) | ~5 nM | |

| Inhibitor | Target | Technique | Binding Affinity (Kd) | Reference |

| IN-19 (compound 33) | Keap1 | Not Specified | 1.4 nM (0.0014 µM) |

| Inhibitor | Assay | Potency (IC50) | Reference |

| Various Small Molecules | Fluorescence Polarization (FP) | 28.6 nM - 9.8 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the Keap1-Nrf2-IN-19 binding.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the Keap1-Nrf2 interaction by an inhibitor based on the change in polarization of a fluorescently labeled Nrf2 peptide.

Materials:

-

Purified Keap1 Kelch domain protein

-

FITC-labeled Nrf2 peptide (e.g., FITC-9-mer Nrf2 peptide amide)

-

Assay Buffer (e.g., 10 mM HEPES, pH 7.4)

-

IN-19 or other test compounds

-

384-well black, non-binding surface microplates

-

Microplate reader capable of fluorescence polarization measurements (Excitation: 485 nm, Emission: 535 nm for FITC)

Protocol:

-

Prepare a solution of the FITC-labeled Nrf2 peptide probe at a final concentration of 10 nM in the assay buffer.

-

Prepare a solution of the Keap1 Kelch domain protein at a concentration that results in a significant polarization signal when mixed with the probe (e.g., 0.2 nM to 2 µM, to be optimized).

-

Prepare serial dilutions of the inhibitor (IN-19) in the assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

10 µL of assay buffer

-

10 µL of inhibitor solution (or DMSO for control)

-

10 µL of FITC-labeled Nrf2 peptide solution

-

10 µL of Keap1 Kelch domain protein solution

-

-

The final volume in each well should be 40 µL.

-

Include control wells:

-

Pmin (free probe): FITC-Nrf2 peptide, buffer, and DMSO.

-

Pmax (bound probe): FITC-Nrf2 peptide, Keap1 protein, buffer, and DMSO.

-

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization Experimental Workflow

Caption: A typical workflow for a Fluorescence Polarization (FP) competition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics and affinity of molecular interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified Keap1 Kelch domain protein (ligand)

-

Nrf2 peptide or IN-19 (analyte)

-

Running buffer (e.g., HBS-EP)

Protocol:

-

Immobilization of Keap1:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the Keap1 protein solution over the activated surface to allow for covalent coupling.

-

Inject ethanolamine to deactivate any remaining active esters.

-

-

Binding Analysis:

-

Inject a series of concentrations of the analyte (Nrf2 peptide or IN-19) over the immobilized Keap1 surface.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. The binding of the Nrf2 ETGE motif to Keap1 is known to be an enthalpy-driven process.

Materials:

-

Isothermal titration calorimeter

-

Purified Keap1 Kelch domain protein

-

Nrf2 peptide or IN-19

-

Dialysis buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl)

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze both the Keap1 protein and the Nrf2 peptide/IN-19 against the same buffer to minimize buffer mismatch effects.

-

Determine the accurate concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the Keap1 protein into the sample cell (e.g., 5 µM).

-

Load the Nrf2 peptide or IN-19 into the injection syringe at a higher concentration (e.g., 50 µM).

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform an initial injection to account for dilution effects, followed by a series of injections of the ligand into the protein solution.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Mechanism of IN-19 Inhibition

Caption: Competitive inhibition of the Keap1-Nrf2 interaction by IN-19.

Conclusion

The biophysical characterization of the Keap1-Nrf2 interaction and its inhibition by small molecules like IN-19 is crucial for the development of novel therapeutics for oxidative stress-related diseases. The techniques and protocols outlined in this guide provide a robust framework for quantifying binding affinities, understanding the thermodynamics of interaction, and elucidating the mechanism of inhibition. This comprehensive approach enables the rigorous evaluation and optimization of potential drug candidates targeting this important signaling pathway.

References

- 1. rsc.org [rsc.org]

- 2. Kinetic, Thermodynamic, and Structural Characterizations of the Association between Nrf2-DLGex Degron and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic profiling of inhibitors of Nrf2:Keap1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nrf2 in Cellular Antioxidant Defense Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses. This document details the molecular mechanisms of Nrf2 activation, its regulation by Keap1, and the downstream target genes that constitute the cellular antioxidant defense system. Furthermore, it provides detailed experimental protocols for studying the Nrf2 pathway and presents quantitative data on its activation and gene expression.

Introduction to the Nrf2-Keap1 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in protecting cells from oxidative and electrophilic stress. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This process maintains low basal levels of Nrf2.[1][2]

Upon exposure to oxidative stress, reactive oxygen species (ROS), or electrophilic compounds, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[3] Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[4] This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes, detoxification enzymes, and proteins involved in glutathione (GSH) synthesis and regeneration.[5][6]

The Nrf2-Keap1 Signaling Pathway: A Visual Representation

The following diagram illustrates the core mechanism of Nrf2 activation in response to oxidative stress.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. Sulforaphane-induced epigenetic regulation of Nrf2 expression by DNA methyltransferase in human Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Keap1 as an Nrf2 Repressor: A Technical Guide

This technical guide provides an in-depth exploration of the foundational research establishing Kelch-like ECH-associated protein 1 (Keap1) as the primary repressor of Nuclear factor erythroid 2-related factor 2 (Nrf2). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core mechanisms governing this critical cytoprotective pathway.

Introduction: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a master regulator of the cellular response to oxidative and electrophilic stress.[1][2][3] Nrf2 is a transcription factor that controls the expression of a wide array of genes encoding antioxidant proteins, detoxification enzymes, and other cytoprotective molecules.[4][5] Its activity is tightly controlled by Keap1, which functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[6][7] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, thereby maintaining low intracellular levels of Nrf2.[1][3][8] Upon exposure to stress, reactive cysteine residues on Keap1 are modified, impairing its ability to ubiquitinate Nrf2.[3][7] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of its target genes.[3]

Discovery and Core Mechanism of Repression

The discovery of Keap1 as the negative regulator of Nrf2 was a pivotal moment in understanding cellular stress responses. Initial studies identified the Antioxidant Response Element (ARE) as the cis-acting element responsible for the induction of phase II detoxification enzymes.[4] Subsequent research identified Nrf2 as the transcription factor that binds to the ARE.[4] The breakthrough came with the discovery of Keap1, a protein that was found to bind directly to the N-terminal Neh2 domain of Nrf2, sequestering it in the cytoplasm.[4][8]

The "Hinge and Latch" Interaction Model

The interaction between Nrf2 and the Keap1 homodimer is a highly regulated process.[9] The Neh2 domain of a single Nrf2 molecule contains two distinct binding motifs that interact with the two Kelch domains of the Keap1 dimer.[1][9]

-

ETGE motif: This is a high-affinity binding site, often referred to as the "hinge".[7][9]

-

DLG motif: This is a low-affinity binding site, acting as the "latch".[7][9]

This "hinge and latch" mechanism proposes that the strong binding of the ETGE motif keeps Nrf2 anchored to Keap1, while the weaker, transient interaction of the DLG motif correctly orients the lysine residues within the Neh2 domain for efficient ubiquitination.[7][9][10]

Keap1 as an E3 Ligase Adaptor

Keap1 functions as a substrate adaptor for a Cullin-RING E3 ubiquitin ligase complex.[6][7] It bridges Nrf2 to the Cul3-Rbx1 core ligase machinery.[6][11][12] This complex facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to specific lysine residues within the Neh2 domain of Nrf2.[13] The resulting polyubiquitin chain acts as a signal for degradation by the 26S proteasome.[11][14] Under conditions of oxidative stress, modification of key cysteine residues in Keap1 (notably Cys151, Cys273, and Cys288) disrupts the conformation of the E3 ligase complex, inhibiting Nrf2 ubiquitination.[7][14][15]

Post-Induction Repression

Keap1 also plays a role in terminating the Nrf2 response once homeostasis is restored. Keap1 can translocate into the nucleus, bind to Nrf2, and dissociate it from the ARE.[5][16] The Keap1-Nrf2 complex is then exported back to the cytoplasm, facilitated by a nuclear export sequence within Keap1, where Nrf2 is degraded.[5][16] This ensures a timely shutdown of the antioxidant response.

Quantitative Data

The interactions and concentrations of the key proteins in the Keap1-Nrf2 pathway have been quantitatively characterized, providing a deeper understanding of its regulation.

| Parameter | Value | Cell Type/Conditions | Reference |

| Binding Affinity (Kd) | |||

| Keap1-Kelch : Nrf2-ETGE Motif | ~5-26 nM | In vitro | [17][18] |

| Keap1-Kelch : Nrf2-DLG Motif | ~1 µM | In vitro | [18] |

| Cellular Protein Abundance | Molecules per cell (basal state) | Murine Cell Lines (e.g., RAW 264.7) | [18][19] |

| Nrf2 | 49,000 - 190,000 | [18] | |

| Keap1 | 50,000 - 300,000 (174,000 in RAW 264.7) | [18][19] | |

| Cul3 | 170,000 | [19] | |

| Nrf2 Half-Life | |||

| Basal (unstressed) conditions | 6 - 20 minutes | Various cell lines | [17] |

| Induced (stressed) conditions | Significantly increased | [20] |

Key Experimental Protocols

The following protocols are foundational for studying the Keap1-Nrf2 interaction.

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This method is used to demonstrate the physical association between Keap1 and Nrf2 within a cell lysate.

Protocol:

-

Cell Lysis:

-

Culture cells (e.g., osteoblastic OB-6 cells) to ~80-90% confluency.[21]

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., CHAPS-containing buffer) supplemented with protease and phosphatase inhibitors.[21]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cleared lysate).

-

-

Immunoprecipitation:

-

Determine the protein concentration of the cleared lysate.

-

To a pre-cleared lysate (e.g., 0.8 mg of total protein), add a specific antibody against the target protein (e.g., 0.25 µg of anti-Nrf2 antibody).[21] A non-specific IgG of the same isotype should be used as a negative control.

-

Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.[21]

-

-

Immune Complex Capture:

-

Add Protein A/G-Sepharose beads (e.g., 25 µL) to the mixture and incubate for an additional 2-4 hours at 4°C with rotation.[21]

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

-

Discard the supernatant and wash the beads 3-4 times with ice-cold lysis buffer to remove non-specifically bound proteins.[21]

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot analysis using an antibody against the putative interacting protein (e.g., anti-Keap1) to confirm its presence in the immunoprecipitated complex.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination machinery to directly assess the E3 ligase activity of the Keap1-Cul3-Roc1 complex towards Nrf2.

Protocol:

-

Prepare E3 Ligase Complex:

-

Co-transfect cells (e.g., HEK293T) with expression vectors for tagged versions of Keap1, Cul3, and Roc1.

-

Lyse the cells and immunoprecipitate the complex using an antibody against one of the tags (e.g., anti-myc for myc-Keap1).[12] The immunoprecipitated beads will serve as the source of the E3 ligase.

-

-

Prepare Substrate:

-

Express and purify recombinant Nrf2 (e.g., FLAG-tagged Nrf2 from bacteria).[12]

-

-

Ubiquitination Reaction:

-

Combine the following components in a reaction buffer:

-

Immunoprecipitated Keap1-Cul3-Roc1 complex (on beads).

-

Recombinant Nrf2 substrate.

-

E1 ubiquitin-activating enzyme.

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5).[11]

-

Ubiquitin.

-

ATP.

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Nrf2 or anti-FLAG antibody.

-

A high-molecular-weight smear or ladder of bands indicates polyubiquitination of Nrf2.[12]

-

Nrf2/ARE Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of AREs.[22]

Protocol:

-

Cell Line Preparation:

-

Use a stable cell line (e.g., HepG2, HaCaT) engineered to contain a luciferase reporter construct driven by a promoter with multiple ARE copies.

-

The construct should also include a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization of transfection efficiency and cell viability.[23]

-

-

Cell Seeding and Treatment:

-

Seed the reporter cells into a multi-well plate (e.g., 96-well) and allow them to attach overnight.

-

Treat the cells with test compounds (potential Nrf2 activators or inhibitors) at various concentrations for a specified period (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO) and a known Nrf2 activator as a positive control.

-

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity using a luminometer after adding the appropriate substrate (e.g., luciferin).[22]

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of ARE activity relative to the vehicle control.

-

Dose-response curves can be generated to determine the EC50 of activating compounds.[24]

-

Visualizations: Pathways and Workflows

Caption: Keap1-Nrf2 signaling under basal and stress conditions.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Caption: Workflow for an Nrf2/ARE Luciferase Reporter Assay.

Conclusion

The foundational research establishing Keap1 as the primary repressor of Nrf2 has illuminated a sophisticated system for maintaining cellular redox homeostasis. The elucidation of the Keap1-Cul3 E3 ligase complex, the "hinge and latch" binding mechanism, and the role of specific cysteine residues as stress sensors has provided a detailed molecular blueprint of this pathway.[7][9] This knowledge has been instrumental in the field of drug discovery, enabling the rational design of small molecules that modulate the Keap1-Nrf2 interaction to enhance the body's natural defense mechanisms against a variety of diseases rooted in oxidative stress.[9][25][26]

References

- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the negative regulator of Nrf2, Keap1: a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Structural basis of Keap1 interactions with Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. The Keap1-BTB Protein Is an Adaptor That Bridges Nrf2 to a Cul3-Based E3 Ligase: Oxidative Stress Sensing by a Cul3-Keap1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cul3-mediated Nrf2 ubiquitination and ARE activation are dependent on the partial molar volume at position 151 of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Keap1 controls postinduction repression of the Nrf2-mediated antioxidant response by escorting nuclear export of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 21. Co-immunoprecipitation (Co-IP) assay [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural and mechanistic insights into the Keap1-Nrf2 system as a route to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structural and mechanistic insights into the Keap1-Nrf2 system as a route to drug discovery. | Department of Pharmacology [phar.cam.ac.uk]

initial investigations into small molecule inhibitors of Keap1-Nrf2

An In-depth Technical Guide to the Initial Investigations of Small Molecule Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational investigations into small molecule inhibitors targeting the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). It covers the core signaling pathway, strategies for inhibition, key experimental methodologies, and quantitative data on early-stage inhibitors.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

The Keap1-Nrf2 pathway is a critical signaling cascade that governs the cellular response to oxidative and electrophilic stress.[1][2][3] The transcription factor Nrf2 is the master regulator, orchestrating the expression of a suite of cytoprotective genes that contain an Antioxidant Response Element (ARE) in their promoters.[4][5] Its activity is tightly controlled by Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[3][6]

Mechanism of Regulation:

-

Under Basal (Unstressed) Conditions: Keap1, which exists as a dimer, binds to Nrf2 through two key motifs in Nrf2's Neh2 domain: a high-affinity ETGE motif and a lower-affinity DLG motif.[1][7] This interaction facilitates the polyubiquitination of Nrf2, targeting it for continuous degradation by the 26S proteasome.[3][8] This keeps the cellular level of Nrf2 low.

-

Under Stress Conditions: In the presence of oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified.[1][3][9] This modification induces a conformational change in Keap1, disrupting its ability to act as an E3 ligase adaptor.[9][10] As a result, Nrf2 is no longer ubiquitinated and degraded. The stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus, where it binds to the ARE and drives the transcription of antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][9]

Disrupting the Keap1-Nrf2 interaction with small molecules has emerged as a promising therapeutic strategy for diseases involving oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.[11][12][13]

Small Molecule Inhibitors: A Focus on Direct, Non-Covalent Binders

Nrf2 activators can be broadly classified into two categories:

-

Indirect Inhibitors (Electrophiles): These compounds, such as sulforaphane and bardoxolone methyl, act by covalently modifying the reactive cysteine sensors on Keap1.[5][11] While effective, their electrophilic nature can lead to off-target reactions with other cellular proteins, raising potential toxicity concerns.[11]

-

Direct PPI Inhibitors: These are non-covalent small molecules designed to fit into the specific pocket on the Keap1 Kelch domain where Nrf2 binds.[5][11] This approach offers the potential for greater selectivity and a better safety profile, making it an attractive strategy for drug development.[5] This guide focuses on the initial discovery efforts for these direct inhibitors.

Quantitative Data on Early-Stage Keap1-Nrf2 PPI Inhibitors

The discovery of direct Keap1-Nrf2 inhibitors has been advanced through various screening and optimization campaigns. The following table summarizes quantitative data for several representative small molecules from initial investigations.

| Compound ID / Name | Chemical Class | Assay Type | Binding Affinity (IC₅₀/Kᵢ/Kₑ) | Cellular Activity (EC₅₀) | Reference(s) |

| ML334 (LH601A) | 3-indolylmethanamine | FP | IC₅₀: 1.3 µM | ARE-Luciferase: ~5-10 µM | [14] |

| Compound 2 | Di-substituted Acrylonitrile | FP | EC₅₀: 28.6 nM; Kₑ: 3.59 nM | ARE-Luciferase: Dose-dependent activation | [12] |

| RA839 | Bis-sulfonamide | FP | IC₅₀: 140 nM | ARE-Luciferase: ~1 µM | [15] |

| Compound 11 | Naphthalene derivative | FP | IC₅₀: 0.8 µM | ARE-Luciferase: Active at 20 µM | [5] |

| Fragment Hit (Fluorenone) | Fluorenone | FP / SPR / TSA | Kᵢ: 280 nM (optimized) | N/A | [16] |

| Zafirlukast | FDA-approved drug | ELISA | IC₅₀: 5.87 µM | Nrf2 activation in neuroblasts | [17] |

| Dutasteride | FDA-approved drug | ELISA | IC₅₀: 2.81 µM | Nrf2 activation in neuroblasts | [17] |

| Ketoconazole | FDA-approved drug | ELISA | IC₅₀: 1.67 µM | Nrf2 activation in neuroblasts | [17] |

-

FP: Fluorescence Polarization; SPR: Surface Plasmon Resonance; TSA: Thermal Shift Assay; ELISA: Enzyme-Linked Immunosorbent Assay; IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibition constant; Kₑ: Dissociation constant; EC₅₀: Half maximal effective concentration; N/A: Not Available.

Experimental Protocols for Inhibitor Discovery and Characterization

A multi-assay approach is crucial for identifying and validating true inhibitors of the Keap1-Nrf2 PPI. The process typically begins with a high-throughput in vitro screen to identify binding, followed by cell-based assays to confirm functional activity.

Fluorescence Polarization (FP) Competition Assay

This is a widely used high-throughput screening method to identify compounds that disrupt the interaction between the Keap1 Kelch domain and a fluorescently labeled Nrf2-derived peptide.[11][14][18]

-

Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling slows dramatically, leading to high polarization.[9][17] An inhibitor that displaces the peptide from Keap1 will cause a decrease in polarization.[17]

-

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, commonly HEPES-based (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4).[19]

-

Keap1 Protein: Dilute purified recombinant Keap1 Kelch domain protein in assay buffer to a final concentration that gives a significant polarization signal when mixed with the probe (e.g., 12-100 nM).[18][20]

-

Fluorescent Probe: Use a fluorescein (FITC)-labeled Nrf2 peptide (e.g., a 9-mer or 16-mer containing the ETGE motif) diluted in assay buffer to a low nanomolar concentration (e.g., 4-10 nM).[18][20] Protect from light.[4]

-

Test Compounds: Prepare serial dilutions of test compounds in assay buffer or DMSO. The final DMSO concentration in the assay should not exceed 1-2%.[18][21]

-

-

Assay Plate Setup (384-well format):

-

Use black, non-binding surface microplates.[20]

-

Test Wells: Add test compound solution.

-

Positive Control (No Inhibition): Add Keap1 protein, fluorescent probe, and vehicle (DMSO). This represents the maximum polarization signal (Pmax).[20]

-

Negative Control (No Binding): Add fluorescent probe and vehicle only (no Keap1). This represents the minimum polarization signal (Pmin).[20]

-

Blank: Add assay buffer only.

-

-

Assay Procedure:

-

To each well (except blank), add the fluorescent probe.

-

Add the test compound or vehicle.

-

Initiate the reaction by adding the Keap1 protein solution to the appropriate wells.

-

The typical final volume per well is 20-40 µL.[20]

-

-

Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light, to allow the binding to reach equilibrium.[18][20]

-

Measurement: Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).[20]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another homogeneous, proximity-based assay suitable for HTS that offers high sensitivity and is less prone to interference from fluorescent compounds.[9][22]

-

Principle: This assay uses a pair of fluorophores, a long-lifetime donor (e.g., Terbium-cryptate) and an acceptor (e.g., fluorescein or d2). The Keap1 protein is labeled with the donor (often via an anti-His antibody) and an Nrf2 peptide is labeled with the acceptor.[22] When in close proximity due to binding, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.[9]

-

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Similar to the FP assay (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, 0.5 mM EDTA, pH 7.4).[19]

-

Donor-labeled Keap1: Use His-tagged Keap1 Kelch domain protein (e.g., 5 nM) mixed with a Terbium (Tb)-labeled anti-His antibody (e.g., 0.5 nM) as the donor.[19]

-

Acceptor-labeled Peptide: Use a FITC-labeled Nrf2 peptide (e.g., 25 nM) as the acceptor.[19]

-

Test Compounds: Prepare serial dilutions as for the FP assay.

-

-

Assay Plate Setup (384-well format):

-

Use low-volume, black microplates.

-

Set up wells for test compounds, a positive control (no inhibitor), and a negative control (no Keap1 or no donor).

-

-

Assay Procedure:

-

Add test compounds or vehicle to the wells.

-

Add the acceptor-labeled Nrf2 peptide.

-

Add the pre-mixed donor-labeled Keap1 complex to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 1-5 hours, protected from light. The TR-FRET signal is often very stable.[22]

-

Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., ~520 nm for the acceptor and ~495 nm for the donor).[19]

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. A decrease in this ratio indicates inhibition. Determine IC₅₀ values from dose-response curves.

-

ARE-Luciferase Reporter Gene Assay

This cell-based assay is a critical step to confirm that a compound not only binds to Keap1 but also activates the Nrf2 pathway in a cellular context, leading to downstream gene transcription.[12][23]

-

Principle: A cell line (e.g., human hepatoma HepG2) is stably transfected with a plasmid containing the firefly luciferase reporter gene under the control of a promoter with multiple ARE sequences.[20][23] Activation of Nrf2 by an inhibitor leads to its binding to the AREs and subsequent expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the Nrf2 transcriptional activity.[24]

-

Detailed Protocol:

-

Cell Culture and Plating:

-

Compound Treatment:

-

Prepare serial dilutions of test compounds in culture medium. Include a known Nrf2 activator (e.g., tBHQ or sulforaphane) as a positive control and a vehicle (e.g., 0.1% DMSO) as a negative control.[20][25]

-

Remove the old medium from the cells and replace it with the medium containing the test compounds or controls.

-

-

Incubation: Incubate the cells for 12-24 hours at 37°C in a CO₂ incubator.[20][25]

-

Cell Lysis:

-

Remove the treatment medium and wash the cells once with cold PBS.[20]

-

Add a passive lysis buffer to each well and incubate for ~15 minutes at room temperature with gentle rocking to ensure complete lysis.

-

-

Luciferase Assay:

-

Transfer a portion of the cell lysate from each well to a white, opaque 96-well plate.

-

Use a luminometer with an automatic injector to add the luciferase assay reagent (containing luciferin substrate) to each well.

-

Measure the resulting luminescence immediately. The light signal is typically integrated over 1-10 seconds.

-

-

Data Analysis:

-

Normalize the raw luminescence units (RLU) of treated wells to the RLU of the vehicle control wells.

-

Express the results as "fold induction" over the control. Plot fold induction against compound concentration to determine the EC₅₀ value.

-

-

Conclusion and Future Directions

The initial investigations into small molecule inhibitors of the Keap1-Nrf2 PPI have successfully validated this interaction as a druggable target. High-throughput screening methods like FP and TR-FRET have been instrumental in identifying novel, non-covalent chemical scaffolds.[11][14] These early hits, while varied in potency, demonstrated the feasibility of directly and selectively activating the Nrf2 pathway, moving beyond the limitations of electrophilic modulators.

The primary challenges that remain are translating potent in vitro binding and cellular activity into in vivo efficacy. Future efforts in this field will continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, such as cell permeability, metabolic stability, and oral bioavailability, to unlock their full therapeutic potential across a wide range of oxidative stress-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]

- 7. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for a Steady-State FRET Assay in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural and mechanistic insights into the Keap1-Nrf2 system as a route to drug discovery. | Department of Pharmacology [phar.cam.ac.uk]

- 14. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. promega.com [promega.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Keap1-Nrf2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro assays to measure the activity of inhibitors targeting the Keap1-Nrf2 protein-protein interaction (PPI). The methodologies described are essential for the screening and characterization of potential therapeutic compounds that modulate this critical cytoprotective pathway.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[4][5] When cells are exposed to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[1][6][7] This transcriptional activation leads to the production of a battery of antioxidant and detoxification enzymes that protect the cell from damage.[4]

Small molecule inhibitors that disrupt the Keap1-Nrf2 PPI can mimic the cellular response to stress, leading to the activation of the Nrf2 pathway.[8] This makes the Keap1-Nrf2 interaction an attractive therapeutic target for diseases associated with oxidative stress.[4][9]

Keap1-Nrf2 Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibitor action.

Quantitative Data for a Representative Keap1-Nrf2 Inhibitor

Note: A comprehensive search did not yield specific quantitative data for a compound designated "IN-19." The following table presents data for a representative small molecule inhibitor of the Keap1-Nrf2 interaction to illustrate the expected data output from the described assays.

| Assay Type | Parameter | Value (µM) | Reference Compound |

| Fluorescence Polarization | IC₅₀ | 9.8 | Compound 20 |

| ARE-Luciferase Reporter | EC₅₀ | 8.5 | Compound 20 |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This biochemical assay measures the disruption of the Keap1-Nrf2 interaction by a test compound. It is based on the principle that a small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Keap1 protein, the tumbling is slower, leading to higher polarization. An inhibitor will compete with the labeled peptide for binding to Keap1, resulting in a decrease in polarization.[10]

Caption: Workflow for the Keap1-Nrf2 Fluorescence Polarization assay.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4.

-

Fluorescent Nrf2 Peptide: A fluorescein-labeled peptide derived from the ETGE motif of Nrf2 is used (e.g., FITC-9mer Nrf2 peptide amide). Dilute to the final working concentration (e.g., 10 nM) in Assay Buffer.

-

Keap1 Protein: Use the purified Kelch domain of Keap1. Dilute to the final working concentration (e.g., 100 nM) in Assay Buffer.

-

Test Compound (IN-19): Prepare a stock solution in DMSO and create a serial dilution series. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure (384-well plate format):

-

To each well of a black, low-volume 384-well plate, add 5 µL of the test compound dilution. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 10 µL of the diluted fluorescent Nrf2 peptide solution to all wells.

-

Initiate the reaction by adding 10 µL of the diluted Keap1 protein solution to all wells except the "no Keap1" control wells (which receive 10 µL of Assay Buffer instead).

-

The final volume in each well should be 25 µL.

-

Seal the plate and incubate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_free) / (P_bound - P_free)]) where P_sample is the polarization of the test well, P_free is the polarization of the Nrf2 peptide alone, and P_bound is the polarization of the Nrf2 peptide with Keap1.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay for detecting PPIs.[11] In this assay, the Keap1 protein is labeled with a donor fluorophore (e.g., Terbium cryptate), and an Nrf2-derived peptide is labeled with an acceptor fluorophore (e.g., d2 or FITC). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[12][13]

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for a Steady-State FRET Assay in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Keap1-Nrf2-IN-19 in Animal Models of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature in a multitude of diseases, including chronic obstructive pulmonary disease (COPD), neurodegenerative disorders, and cardiovascular diseases. The Keap1-Nrf2 signaling pathway is a critical regulator of cellular redox homeostasis. Under normal conditions, Keap1 (Kelch-like ECH-associated protein 1) targets the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription and bolstering the cell's antioxidant capacity.

Keap1-Nrf2-IN-19, also identified as "compound 33" in scientific literature, is a potent, orally active, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1] By directly blocking the binding of Keap1 to Nrf2, this compound mimics the cellular response to oxidative stress, leading to the activation of the Nrf2 pathway and the upregulation of downstream antioxidant genes. This mechanism of action makes this compound a promising therapeutic candidate for diseases driven by oxidative stress.

These application notes provide a summary of the available data on this compound and detailed protocols for its use in animal models of oxidative stress, with a focus on a chronic obstructive pulmonary disease (COPD) model as referenced in the literature.[1]

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 0.0014 µM | MCE |

| IC50 (FP Assay) | 15 nM | [1] |

| hERG Inhibition | < 50% at 30 µM | MCE |

| CYP Inhibition | < 50% at 10 µM | MCE |

FP: Fluorescence Polarization; hERG: human Ether-à-go-go-Related Gene; CYP: Cytochrome P450. Data from MedChemExpress (MCE) product information.

In Vivo Application of a Keap1-Nrf2 PPI Inhibitor in a COPD Animal Model

While specific quantitative in vivo data for this compound (compound 33) from the primary literature remains to be fully detailed in publicly accessible documents, a key review indicates its successful application in a COPD animal model.[1] The following table outlines the expected outcomes based on the mechanism of action and data from similar Keap1-Nrf2 inhibitors in COPD models.

| Animal Model | Treatment Protocol | Key Biomarkers of Oxidative Stress and Inflammation | Expected Outcome |

| Cigarette Smoke-Induced COPD in Mice | Oral administration of this compound | Lung tissue levels of Nrf2, HO-1, NQO1, GCLC; Bronchoalveolar lavage fluid (BALF) cell count (neutrophils, macrophages); Lung histology (emphysema, inflammation) | Increased expression of Nrf2 and its target antioxidant enzymes; Reduced inflammatory cell infiltration in the lungs; Attenuation of emphysematous changes. |

HO-1: Heme oxygenase-1; NQO1: NAD(P)H quinone dehydrogenase 1; GCLC: Glutamate-cysteine ligase catalytic subunit.

Experimental Protocols

Protocol 1: Induction of COPD in Mice via Cigarette Smoke Exposure

This protocol describes a common method for inducing a COPD-like phenotype in mice, characterized by chronic inflammation and emphysema.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Whole-body smoke exposure chamber

-

Standard research cigarettes

-

Compressed air source

Procedure:

-

Acclimatize mice to the housing facility for at least one week before the start of the experiment.

-

Place mice in the whole-body smoke exposure chamber.

-

Expose mice to cigarette smoke (CS) from a specified number of cigarettes (e.g., 4-6 cigarettes per day), 5 days a week, for a period of 3 to 6 months. The concentration of total particulate matter should be monitored and maintained at a consistent level.

-

The control group of mice should be exposed to filtered air under identical conditions.

-

Monitor the health of the animals daily. Body weight should be recorded weekly.

-

At the end of the exposure period, mice can be used for therapeutic intervention studies.

Protocol 2: Oral Administration of this compound in a Mouse Model of COPD

This protocol outlines the procedure for the oral administration of this compound to mice with established COPD.

Materials:

-

This compound (compound 33)

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge, curved)

-

Syringes (1 mL)

-

Mice with CS-induced COPD

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentration with the vehicle. The final concentration of the organic solvent should be minimized and kept consistent across all treatment groups.

-

Divide the COPD mice into treatment and vehicle control groups.

-

Administer this compound or vehicle to the respective groups via oral gavage. The volume of administration should be based on the body weight of the animal (e.g., 10 mL/kg).

-

The dosage and frequency of administration should be determined based on preliminary dose-ranging studies. A typical starting point for a novel compound might be in the range of 10-50 mg/kg, administered once daily.

-

Continue the treatment for a specified period (e.g., 4-8 weeks).

-

At the end of the treatment period, euthanize the animals and collect tissues (lungs, blood) for downstream analysis.

Protocol 3: Assessment of Oxidative Stress and Inflammation Markers

This protocol describes methods to evaluate the efficacy of this compound in mitigating oxidative stress and inflammation in the lungs of COPD mice.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Commercial ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

-

Commercial assay kits for antioxidant enzymes (e.g., SOD, Catalase, GPx) and lipid peroxidation (MDA)

-

RNA extraction and qPCR reagents

-

Antibodies for Western blotting (Nrf2, Keap1, HO-1, NQO1, β-actin)

-

Formalin (10%) for tissue fixation

-

Paraffin embedding and sectioning equipment

-

Hematoxylin and eosin (H&E) staining reagents

Procedure:

-

Bronchoalveolar Lavage (BAL) Fluid Collection:

-

Cannulate the trachea of the euthanized mouse and instill a known volume of ice-cold PBS (e.g., 3 x 0.5 mL).

-

Collect the lavage fluid and centrifuge to pellet the cells.

-

Use the supernatant for cytokine analysis (ELISA) and the cell pellet for differential cell counts.

-

-

Lung Tissue Homogenization:

-

Perfuse the lungs with PBS to remove blood.

-

Excise the lungs and snap-freeze a portion in liquid nitrogen for molecular analysis or homogenize immediately in lysis buffer.

-

Use the lung homogenate for Western blotting, antioxidant enzyme assays, and MDA assays.

-

-

Gene Expression Analysis (qPCR):

-

Extract total RNA from a portion of the lung tissue.

-

Synthesize cDNA and perform qPCR using specific primers for Nrf2, HO-1, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH).

-

-

Histological Analysis:

-

Fix one lung lobe in 10% formalin overnight.

-